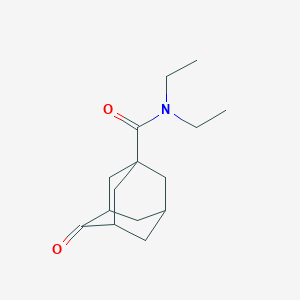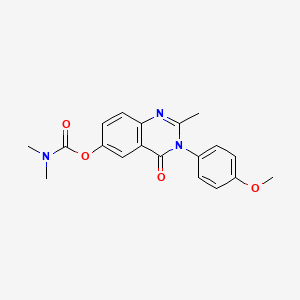
N-(2,4-dibromophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dibromophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine, commonly known as DBD-NBD, is a fluorescent dye that has been widely used in scientific research applications. It is a highly sensitive probe that can be used to detect changes in the biochemical and physiological processes of living cells.
Mechanism of Action
The mechanism of action of DBD-NBD involves the binding of the dye to specific targets within living cells. DBD-NBD is a highly sensitive probe that can detect changes in the biochemical and physiological processes of living cells. When DBD-NBD binds to its target, it undergoes a conformational change that results in a change in its fluorescence properties. This change in fluorescence can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
DBD-NBD has been shown to have a number of biochemical and physiological effects. It has been shown to be non-toxic to living cells, making it an ideal probe for studying living cells. DBD-NBD has also been shown to be highly sensitive, allowing for the detection of small changes in the biochemical and physiological processes of living cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of DBD-NBD is its high sensitivity, which allows for the detection of small changes in the biochemical and physiological processes of living cells. It is also non-toxic to living cells, making it an ideal probe for studying living cells. However, one limitation of DBD-NBD is that it can be affected by changes in temperature and pH, which can affect its fluorescence properties.
Future Directions
There are a number of future directions for the use of DBD-NBD in scientific research. One direction is the development of new probes that are more sensitive and specific than DBD-NBD. Another direction is the use of DBD-NBD in combination with other probes to study multiple targets within living cells. Additionally, DBD-NBD could be used to study the effects of drugs and other compounds on living cells, providing valuable information for drug discovery and development.
Conclusion:
In conclusion, DBD-NBD is a highly sensitive fluorescent dye that has been widely used in scientific research applications. It is non-toxic to living cells and can be used to detect changes in the biochemical and physiological processes of living cells. While there are limitations to its use, such as sensitivity to changes in temperature and pH, the future of DBD-NBD in scientific research is promising. Its potential uses include the development of new probes, the study of multiple targets within living cells, and the study of the effects of drugs and other compounds on living cells.
Synthesis Methods
The synthesis of DBD-NBD involves the reaction of 2,4-dibromophenylamine with 7-nitro-2,1,3-benzoxadiazol-4-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure DBD-NBD.
Scientific Research Applications
DBD-NBD is a highly sensitive fluorescent probe that has been widely used in scientific research applications. It can be used to detect changes in the biochemical and physiological processes of living cells. DBD-NBD is commonly used to detect changes in the intracellular pH of cells, as well as changes in the concentration of calcium ions. It has also been used to study the interaction between proteins and nucleic acids, as well as the interaction between proteins and lipids.
properties
IUPAC Name |
N-(2,4-dibromophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N4O3/c13-6-1-2-8(7(14)5-6)15-9-3-4-10(18(19)20)12-11(9)16-21-17-12/h1-5,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPNSHHARSWAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5013440.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5013443.png)


![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5013462.png)

![2-(4-methoxyphenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B5013474.png)
![ethyl 4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B5013475.png)
![3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxybenzamide](/img/structure/B5013481.png)

![3-fluoro-N-(1-{1-[2-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5013488.png)
![3-{1-[(2-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5013491.png)